molecular formula C10H8O3 B13572317 2-(1-Benzofuran-7-yl)aceticacid

2-(1-Benzofuran-7-yl)aceticacid

Cat. No.: B13572317
M. Wt: 176.17 g/mol
InChI Key: MGSQMTWSTVFLGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-(1-Benzofuran-7-yl)acetic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and dehydrating agents to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of benzofuran derivatives may involve more complex synthetic routes, including the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to maximize yield and minimize side reactions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while substitution reactions can produce halogenated or nitrated benzofuran derivatives .

Scientific Research Applications

Biological Activity

2-(1-Benzofuran-7-yl)acetic acid is a compound of interest in pharmacological and biochemical research due to its potential therapeutic properties. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9O3
  • Molecular Weight : 179.18 g/mol
  • IUPAC Name : 2-(1-benzofuran-7-yl)acetic acid

The biological activity of 2-(1-Benzofuran-7-yl)acetic acid is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Antioxidant Activity : It possesses the ability to scavenge free radicals, which can mitigate oxidative stress in cells.

Antibacterial Activity

Research indicates that 2-(1-Benzofuran-7-yl)acetic acid exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Effects

In vitro studies have demonstrated that the compound has cytotoxic effects on several cancer cell lines. The IC50 values for different cell lines are presented in Table 2.

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)20
A549 (Lung Cancer)25

Study on Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, 2-(1-Benzofuran-7-yl)acetic acid was tested using the DPPH assay. The results indicated a significant reduction of DPPH radicals, with an IC50 value of 50 µg/mL, demonstrating its potential as a natural antioxidant.

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1-benzofuran-7-yl)acetic acid

InChI

InChI=1S/C10H8O3/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H,11,12)

InChI Key

MGSQMTWSTVFLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)OC=C2

Origin of Product

United States

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